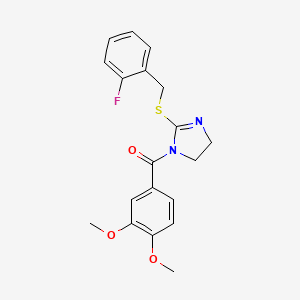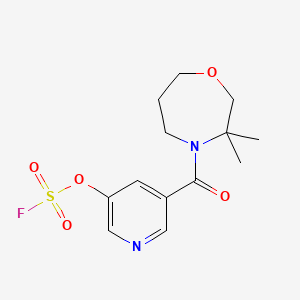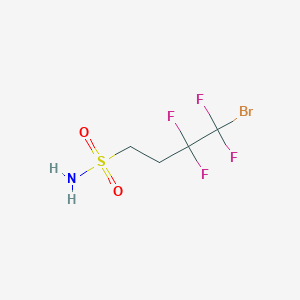![molecular formula C15H12ClN3S B2844608 3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 791717-23-2](/img/structure/B2844608.png)
3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3-Chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione, also known as 3-Chloro-4-phenyl-1H-1,2,4-triazole-5-thione, is a heterocyclic compound that has recently gained attention for its potential applications in the pharmaceutical and agricultural industries. This compound has a unique structure, consisting of a 3-chloro-4-phenyl-1H-1,2,4-triazole ring fused to a thione group. Synthesis of this compound has been achieved through a variety of methods, including a one-pot synthesis involving the reaction of 4-chlorobenzaldehyde and thiourea.
Scientific Research Applications
Environmental Impact and Degradation
Research on chlorophenyl compounds, like chlorophenols, reveals their moderate toxic effects on mammalian and aquatic life, with significant toxicity upon long-term exposure. These compounds show variable persistence in the environment, influenced by the presence of adapted microflora capable of biodegrading them. Their bioaccumulation is expected to be low, yet they have a notable organoleptic effect in aquatic environments (Krijgsheld & Gen, 1986).
Antimicrobial Applications
Triazole derivatives, including 1,2,4-triazole-3-thione, have demonstrated significant biological activities, such as antimicrobial, antifungal, and antioxidant properties. These compounds, because of their structural similarity to biogenic amino acids like cysteine, have been explored for their potential in enhancing biochemical processes in organisms exposed to high doses of radiation. This highlights their relevance in medical and environmental applications, providing a foundation for further research into their utility and effects (Kaplaushenko, 2019).
Patent and Drug Development Insights
The interest in triazole derivatives for drug development is underscored by the exploration of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives in patents. These compounds are noted for their broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. This area of research is crucial for developing new drugs addressing a wide array of diseases and conditions, highlighting the importance of efficient synthesis methods that consider green chemistry and sustainability (Ferreira et al., 2013).
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-12-6-4-5-11(9-12)10-14-17-18-15(20)19(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUQZUCONZAZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide](/img/structure/B2844525.png)
![Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate](/img/structure/B2844528.png)



![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)
![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)
![3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2844541.png)

![N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2844544.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2844546.png)


